3-Amino-3-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclopropylpropanamide is an organic compound with a unique cyclic structure It is characterized by the presence of an amino group and a cyclopropyl ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylpropanamide typically involves the reaction of cyclopropylcarboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of cyclopropylcarboxylic acid chloride, which reacts with ammonia to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
3-Amino-3-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopropylpropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide
- 3-Amino-3-cyclopropyl-N-(pyrimidin-2-yl)propanamide
- 3-Amino-3-cyclopropyl-N-(5-methylpyrazin-2-yl)methylpropanamide
Uniqueness: 3-Amino-3-cyclopropylpropanamide is unique due to its specific structural features, such as the presence of a cyclopropyl ring and an amino group on the same carbon atom. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-amino-3-cyclopropylpropanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H2,8,9) |
InChI Key |
IICYYEZVHXZOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.